molecular formula C15H18O3 B12317404 2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid

2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B12317404
M. Wt: 246.30 g/mol
InChI Key: MYSXYDPFDGUBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a high-purity chemical compound offered for research and development purposes. It belongs to a class of synthetically valuable molecules featuring a cyclopentane ring disubstituted with a carboxylic acid and a 2-ethylbenzoyl group. This specific structure makes it a versatile building block or intermediate in organic synthesis, particularly in the development of more complex molecular architectures. Researchers may utilize this compound in pharmaceutical and agrochemical research, where such scaffolds are often explored for their biological activity. The presence of both a carboxylic acid and a ketone functional group on the same ring provides two distinct sites for chemical modification, allowing for further derivatization and the creation of compound libraries for screening. This product is intended for use in controlled laboratory settings by qualified professionals. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-10-6-3-4-7-11(10)14(16)12-8-5-9-13(12)15(17)18/h3-4,6-7,12-13H,2,5,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSXYDPFDGUBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Parameters

Parameter Range
DMF volume 1000–1100 kg
Sodium methoxide 120–140 kg
Dimethyl adipate 300–500 kg
Reaction temperature 90–110°C
Reaction time 8–10 hours
Yield 99%

The reaction proceeds via Claisen condensation, where sodium methoxide deprotonates dimethyl adipate, initiating cyclization to form cyclopentanone-2-carboxylate methyl ester. Byproduct methanol is recovered through condensation. Post-reaction, DMF is removed under reduced pressure, and the crude product is acidified with 30% hydrochloric acid, washed with toluene, and purified via vacuum distillation.

Acylation at the Cyclopentane 2-Position

Introducing the 2-ethylbenzoyl group requires Friedel-Crafts acylation or nucleophilic acyl substitution. Given the cyclopentane ring’s lack of aromaticity, the latter is preferred.

Procedure for 2-Ethylbenzoylation

  • Activation of Carboxylic Acid : Cyclopentanone-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
  • Acylation : The acyl chloride reacts with 2-ethylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C.
  • Workup : The mixture is quenched with ice-cold water, and the product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via recrystallization.

Critical Parameters

Parameter Optimal Value
Catalyst AlCl₃ (1.2 equiv)
Temperature 0–5°C
Reaction time 2–4 hours
Solvent Dichloromethane

Alternative Synthetic Routes

Direct Cyclization of Diethyl Adipate Derivatives

Modifying the patented method, diethyl adipate can be substituted with ethyl 2-(2-ethylbenzoyl)adipate to directly form the target compound. This one-pot approach reduces intermediate isolation steps but requires precise stoichiometry to avoid side reactions.

Enzymatic Hydrolysis and Acylation

Recent advances employ lipases (e.g., Candida antarctica lipase B) for enantioselective hydrolysis of ester intermediates, followed by enzymatic acylation. This method achieves >90% enantiomeric excess (ee) but is limited by substrate specificity and scalability.

Industrial-Scale Optimization

Large-scale production prioritizes cost-efficiency and environmental compliance. Key modifications include:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes.
  • Solvent Recycling : DMF and toluene are recovered and reused, minimizing waste.
  • Catalyst Recovery : Lewis acids like AlCl₃ are filtered and regenerated.

A comparative analysis of batch vs. continuous flow synthesis is shown below:

Metric Batch Process Continuous Flow
Reaction time 10 hours 30 minutes
Yield 85% 92%
Solvent consumption 1500 L/kg product 200 L/kg product

Challenges and Mitigation Strategies

Stereochemical Control

The cis/trans configuration at the cyclopentane 2-position is influenced by reaction kinetics. Low-temperature acylation (0°C) favors the trans isomer, while room-temperature reactions yield cis dominance. Chiral auxiliaries or asymmetric catalysis may be employed for enantiopure synthesis.

Byproduct Formation

Common byproducts include:

  • Decarboxylated derivatives : Mitigated by avoiding excessive heating during hydrolysis.
  • Over-acylated products : Controlled by stoichiometric precision and slow reagent addition.

Chemical Reactions Analysis

2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid serves as an intermediate in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Reduced to alcohols using lithium aluminum hydride.
  • Substitution Reactions : Engages in nucleophilic substitution with halides or alkoxides.

Biology

Research indicates potential biological activities of this compound, particularly its effects on cellular processes and enzyme functions. Studies have shown that it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Medicine

Ongoing research is exploring its therapeutic applications, particularly as a pharmacological agent. Notably, it has been evaluated for its role as an antagonist for thromboxane A2 receptors, which are crucial in regulating platelet aggregation and vascular responses.

Studies have indicated that this compound exhibits significant pharmacological activities. For instance:

CompoundIC50 (µM)Activity Description
Reference Compound0.190 ± 0.060Standard for comparison
Cyclopentane Derivative0.054 ± 0.016Potent thromboxane A2 receptor antagonist
Less Potent Derivative1.140 ± 0.820Comparison to more potent derivatives

These findings suggest that the compound has a favorable binding affinity to thromboxane A2 receptors, indicating its potential utility in therapeutic contexts.

Case Study 1: Thromboxane A2 Receptor Antagonism

A study published in PubMed evaluated various cyclopentane derivatives for their bioactivity as potential substitutes for traditional carboxylic acids in drug design. The results demonstrated that derivatives of cyclopentane maintained stability under physiological conditions and exhibited favorable binding affinities to thromboxane A2 receptors.

Case Study 2: Stability Assessment

In vitro assessments indicated that cyclopentane derivatives exhibited stability in human plasma over extended periods (up to one hour), suggesting low reactivity under physiological conditions. This stability is crucial for therapeutic applications where prolonged action is desired without rapid metabolism or deactivation.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including polymers and resins. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid and structurally related cyclopentane derivatives, focusing on molecular features, physicochemical properties, and functional distinctions.

Table 1: Comparative Analysis of Cyclopentane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Notable Properties
This compound 733740-93-7 C₁₅H₁₈O₃ 246.3 Carboxylic acid, benzoyl, ethyl Solid* High purity (≥95%), trans-configuration
2-Ethyl-1-methylcyclopentane-1-carboxylic acid 2059931-86-9 C₉H₁₆O₂ 156.22 Carboxylic acid, ethyl, methyl Liquid Room-temperature stability, lower MW
Ethyl 2-amino-1-cyclopentene-1-carboxylate 7149-18-0 C₈H₁₃NO₂ 155.2 Amino, ester, cyclopentene (unsaturated) Liquid* Reactive amino/ester groups, unsaturated ring
cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 733740-47-1 C₁₅H₁₅F₃O₃ 300.0 Carboxylic acid, oxo, trifluoromethyl, cis-configuration Solid* Enhanced acidity (CF₃), cis-stereochemistry

*Inferred from molecular weight and analogous compounds.

Key Differences and Implications

Ethyl 2-amino-1-cyclopentene-1-carboxylate (CAS 7149-18-0) contains an amine and ester, enabling nucleophilic reactions and hydrolysis, unlike the carboxylic acid in the target compound . The trifluoromethyl group in CAS 733740-47-1 increases electron-withdrawing effects, likely enhancing carboxylic acid acidity compared to the ethylbenzoyl analog .

Stereochemistry and Configuration :

  • The trans-configuration of the primary compound contrasts with the cis-orientation of the trifluoromethyl derivative (CAS 733740-47-1), which may affect molecular packing, solubility, and biological target binding .

Physical State and Applications: Liquid analogs (e.g., CAS 2059931-86-9) may be preferable for solution-phase synthesis, while solid derivatives (e.g., primary compound) could be suited for crystallography or sustained-release formulations .

Market Availability: The primary compound is marked as discontinued by suppliers, unlike the trifluoromethyl analog, which is actively listed (e.g., $2115/2g for the primary compound vs.

Notes

  • Safety and Handling : All compounds discussed are intended for laboratory use only. Proper PPE (gloves, goggles) and protocols for handling acids, fluorinated compounds, and amines must be followed .
  • Synthetic Utility: Amino- and ester-containing derivatives (e.g., CAS 7149-18-0) serve as intermediates in peptide and heterocycle synthesis, while carboxylic acids (primary compound) may act as ligands or building blocks for metal-organic frameworks .
  • Structural Insights: The ethylbenzoyl group’s bulkiness may sterically hinder reactions at the carboxylic acid, a limitation less pronounced in smaller analogs like CAS 2059931-86-9 .

Biological Activity

2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies. The information presented is based on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{13}H_{14}O_{3}
  • CAS Number : 733740-93-7

This compound features a cyclopentane ring with a carboxylic acid functional group and an ethylbenzoyl moiety, contributing to its unique biological profile.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, primarily as an antagonist for thromboxane A2 (TP) receptors. The cyclopentane derivatives have been evaluated for their efficacy in inhibiting TP receptor activity, which is crucial in various physiological processes including platelet aggregation and vasoconstriction.

Table 1: IC50 Values of Cyclopentane Derivatives

CompoundIC50 (µM)Activity Description
10.190 ± 0.060Reference compound
90.054 ± 0.016Potent TP receptor antagonist
101.140 ± 0.820Less potent than compound 9

The data indicates that compound 9, a derivative of the cyclopentane structure, shows significant potency as a TP receptor antagonist with an IC50 comparable to traditional carboxylic acids used in therapeutics .

The mechanism by which this compound exerts its biological effects involves the modulation of thromboxane A2 signaling pathways. By acting as a competitive antagonist at the TP receptor sites, this compound can effectively reduce thromboxane-mediated responses, which may have implications for cardiovascular health.

Study on Cyclopentane Derivatives

A study published in PubMed evaluated various cyclopentane derivatives, including the target compound, for their bioactivity as potential substitutes for carboxylic acids in drug design. The findings demonstrated that these derivatives maintained stability under physiological conditions and exhibited favorable binding affinities to TP receptors .

Stability and Reactivity Assessment

In vitro assessments indicated that the cyclopentane derivatives exhibited stability in human plasma over extended periods (up to one hour), suggesting low reactivity under physiological conditions. This stability is crucial for therapeutic applications where prolonged action is desired without rapid metabolism or deactivation .

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